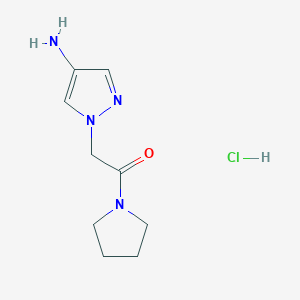
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride
Übersicht
Beschreibung
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride, also known as 2-APPE HCl, is an organic compound that is used in a variety of laboratory experiments. 2-APPE HCl is a white powder that is soluble in water and has a melting point of approximately 200°C. It is a derivative of pyrazole, an aromatic five-membered ring with three nitrogen atoms, and pyrrolidine, a five-membered ring with one nitrogen atom. 2-APPE HCl is a relatively new compound and has been studied for its potential applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has explored the antiviral properties of compounds related to 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and evaluated for their antiviral activity, including against HSV1 and HAV-MBB, demonstrating the potential utility of such compounds in antiviral research (Attaby et al., 2006).
Antifungal Activity
Similarly, derivatives of 1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone have been synthesized and shown to possess moderate antifungal activity against various strains of Candida, indicating their potential in developing antifungal treatments (Mamolo et al., 2003).
Synthesis and Chemical Reactions
Research has also focused on the synthesis and reactions of related compounds, such as the preparation of novel 4-amino-1H-pyrazolo[3,4-b]pyridines catalyzed by SnCl4, which highlights the diverse chemical reactivity and potential applications of these compounds in various fields of chemistry (Hu et al., 2018).
Structural Studies
Structural studies of related compounds, like the determination of the structure of a β-amino dicarbonyl compound, provide foundational knowledge for understanding the chemical and physical properties of these molecules, which is essential for their application in scientific research (Meskini et al., 2011).
Biological Activities
The synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities demonstrate the broader biological applications of compounds structurally related to 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride, further underscoring their relevance in scientific research (Lynda, 2021).
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12;/h5-6H,1-4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWYEJTPAEDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)


![N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride](/img/structure/B1402352.png)
![1-[3-[5-[(2-Methoxyphenyl)methyl]-1,3-oxazol-2-yl]piperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B1402353.png)

